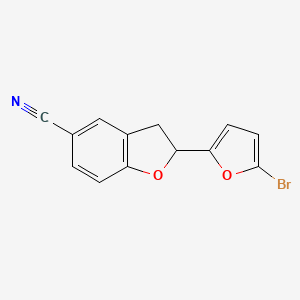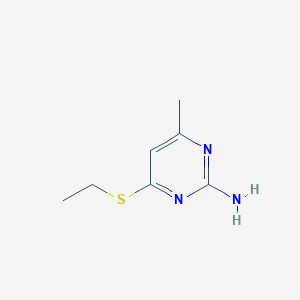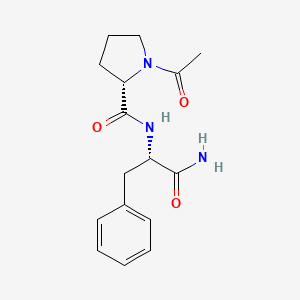
3-Ethoxy-1-methyl-1-phenyl-1H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-1-methyl-1-phenyl-1H-isoindole is a heterocyclic compound that belongs to the isoindole family. Isoindoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-methyl-1-phenyl-1H-isoindole can be achieved through various synthetic routes. One common method involves the reaction of an appropriate isoindole precursor with ethyl iodide and methyl iodide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-1-methyl-1-phenyl-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole-1,3-diones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted isoindoles, dihydroisoindoles, and isoindole-1,3-diones, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
3-Ethoxy-1-methyl-1-phenyl-1H-isoindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-1-methyl-1-phenyl-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the central nervous system to exert neuroprotective effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1-phenyl-1H-isoindole: Lacks the ethoxy group, which may affect its reactivity and biological activity.
3-Ethoxy-1-phenyl-1H-isoindole: Lacks the methyl group, which may influence its chemical properties and applications.
1-Methyl-3-phenyl-1H-isoindole:
Uniqueness
The presence of both ethoxy and methyl groups in 3-Ethoxy-1-methyl-1-phenyl-1H-isoindole imparts unique chemical properties, making it a versatile compound for various applications. Its distinct structure allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.
Propriétés
Numéro CAS |
917776-93-3 |
|---|---|
Formule moléculaire |
C17H17NO |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
3-ethoxy-1-methyl-1-phenylisoindole |
InChI |
InChI=1S/C17H17NO/c1-3-19-16-14-11-7-8-12-15(14)17(2,18-16)13-9-5-4-6-10-13/h4-12H,3H2,1-2H3 |
Clé InChI |
NNZJKFDJGWJIAO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(C2=CC=CC=C21)(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-](/img/structure/B12916829.png)
![5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12916833.png)


![3-[4-(Acetyloxy)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carbonyl]-5,6-dimethoxy-1-benzofuran-2-carboxylic acid](/img/structure/B12916858.png)
![3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B12916863.png)




![N,N-Dimethyl-2-[(2-phenyl-7H-purin-6-yl)sulfanyl]ethan-1-amine](/img/structure/B12916884.png)
![2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one](/img/structure/B12916888.png)


